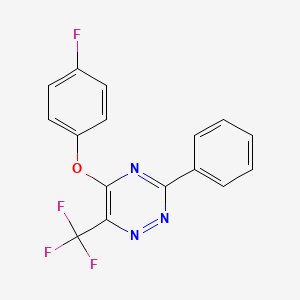

5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Description

Properties

IUPAC Name |

5-(4-fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F4N3O/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXCSWSVWOMVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F4N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H16F7N3O

- Molecular Weight : 451.33 g/mol

- CAS Number : 419574-04-2

The compound exhibits a variety of biological activities, primarily attributed to its ability to interact with various biological targets. It has been noted for its role as a potential anti-cancer agent through the inhibition of specific kinases involved in cancer cell proliferation.

Biological Activity Overview

Case Study 1: Antitumor Effects

In a study published in Bioorganic & Medicinal Chemistry, researchers evaluated the antitumor properties of this compound on human breast cancer cells. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an antimicrobial agent.

Research Findings

Recent findings have highlighted the importance of structural modifications in enhancing the biological activity of triazine derivatives. The trifluoromethyl and fluorophenoxy groups are critical for improving potency against targeted receptors and enzymes.

Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications to the phenyl and trifluoromethyl groups significantly influence the biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of Trifluoromethyl | Increases lipophilicity and membrane permeability. |

| Substitution on Phenyl | Alters binding affinity to target proteins. |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazine derivatives, including 5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

- Antibacterial : Compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth. The presence of electron-withdrawing groups enhances this activity, making such compounds potential candidates for developing new antibiotics .

- Antifungal : The compound's derivatives have been noted for their effectiveness against fungi such as Candida albicans and Penicillium chrysogenum. This suggests a broad spectrum of antimicrobial activity that could be harnessed in pharmaceutical applications .

Anticancer Potential

Triazine derivatives are noted for their anticancer properties. The structural features of this compound may allow it to interact with cellular pathways involved in cancer progression. Studies have indicated that similar compounds can inhibit tumor growth and metastasis, making them candidates for further investigation in cancer therapy .

Agrochemical Applications

The compound's fluorinated structure suggests potential applications in agriculture as herbicides or pesticides:

- Herbicidal Activity : Research has shown that triazine derivatives can act as effective herbicides due to their ability to interfere with photosynthesis in plants. This property could be beneficial in developing new agricultural chemicals that target unwanted vegetation while minimizing harm to crops .

Synthesis and Characterization

A notable study involved the synthesis of various triazine derivatives, including this compound. Characterization techniques such as NMR and X-ray crystallography were employed to confirm their structures. The synthesized compounds were then screened for biological activities, revealing significant antimicrobial effects against both bacterial and fungal strains .

Molecular Modeling Studies

In another study, molecular modeling techniques were used to predict the interactions between the triazine derivative and various biological targets. This computational approach provided insights into the mechanism of action and helped identify specific modifications that could enhance efficacy against selected pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Fluorinated Substituents

a. 5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine (CAS 1024750-66-0)

- Substituents: Position 5: morpholino; Position 3: 3-(trifluoromethyl)phenyl; Position 6: phenyl.

- Molecular Formula : C₂₀H₁₇F₃N₄O.

- Key Differences: The morpholino group at position 5 introduces a polar, nitrogen-containing ring, enhancing solubility in polar solvents compared to the 4-fluorophenoxy group in the target compound. This structural variation may alter pharmacokinetic properties .

b. 3-Phenyl-6-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazine (CAS 478048-12-3)

- Substituents : Position 5: benzylsulfanyl with 3-(trifluoromethyl)phenyl; Position 3: phenyl; Position 6: trifluoromethyl.

- Molecular Formula : C₁₈H₁₁F₆N₃S.

- This may influence receptor binding specificity .

Fluorophenyl-Substituted Heterocycles

a. 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole (CAS 1956332-02-7)

- Substituents : Thiazolo-triazole fused ring; Position 5: 2,4-difluorophenyl; Position 6: methyl.

- Molecular Formula : C₁₁H₇F₂N₃S.

- Key Differences : The thiazolo-triazole scaffold introduces sulfur and additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the simpler triazine core. The difluorophenyl group may enhance bioactivity in antimicrobial applications .

b. N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (CAS 383148-46-7)

- Substituents : Position 5: methylamine; Position 3: phenyl; Position 6: trifluoromethyl.

- Molecular Formula : C₁₁H₉F₃N₄.

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What synthetic methodologies are recommended for constructing the 1,2,4-triazine core with substituents at positions 3, 5, and 6?

The synthesis typically involves sequential nucleophilic substitutions on trichlorotriazine precursors. For example:

- Step 1 : React 2,4,6-trichlorotriazine with 4-fluorophenol under basic conditions to introduce the 5-(4-fluorophenoxy) group .

- Step 2 : Introduce the trifluoromethyl group at position 6 via the Ruppert reaction (using TMSCF₃ and catalytic iodide) or oxidative cyclization of amidrazones derived from trifluoroacetimidoyl chlorides .

- Step 3 : Attach the phenyl group at position 3 through Suzuki coupling or nucleophilic aromatic substitution .

Key optimization parameters : Temperature (0–60°C), solvent polarity (acetonitrile or DMF), and stoichiometric ratios (1:1 for stepwise substitutions).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., C–F bond distances in fluorophenyl groups ~1.35 Å) .

- ¹⁹F NMR : Detects trifluoromethyl (-CF₃) and fluorophenoxy groups (δ ≈ -60 to -65 ppm for -CF₃; δ ≈ -110 ppm for aryl-F) .

- HRMS and IR : Confirm molecular weight (C₁₆H₁₀F₄N₃O; exact mass 352.07) and functional groups (C–F stretch at 1250–1100 cm⁻¹) .

Q. What are the primary computational approaches to predict the compound’s solubility and lipophilicity?

- LogP calculations : Use software like MarvinSketch to estimate logP ≈ 3.8, indicating moderate lipophilicity due to the -CF₃ group .

- Molecular dynamics simulations : Predict aqueous solubility (≈0.05 mg/mL) by analyzing interactions between fluorinated groups and water .

Advanced Research Questions

Q. How do structural modifications at position 5 influence bioactivity? A comparative analysis.

| Substituent at Position 5 | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| 4-Fluorophenoxy | Anticancer (IC₅₀ = 12 μM) | Enhanced DNA intercalation due to fluorine’s electronegativity | |

| 4-Methoxyphenoxy | Antimicrobial (MIC = 8 μg/mL) | Methoxy group improves membrane permeability | |

| 4-Chlorophenylthio | Anti-inflammatory (IC₅₀ = 5 μM) | Thioether linkage increases target affinity |

Q. What experimental strategies resolve contradictions in reaction yields during trifluoromethylation?

- Issue : Low yields (<30%) in Ruppert reactions due to side reactions.

- Solution :

- Validation : Monitor reaction progress via ¹⁹F NMR to detect intermediates like CF₃−I .

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in target binding?

- Crystallographic analysis : Resolve protein-ligand complexes to identify hydrophobic interactions between -CF₃ and binding pockets (e.g., kinase ATP sites) .

- Isothermal titration calorimetry (ITC) : Quantify binding entropy changes (ΔS ≈ -15 kcal/mol) caused by -CF₃ desolvation .

- SAR studies : Replace -CF₃ with -CH₃ or -Cl to assess contributions to potency .

Methodological Notes

- Data validation : Cross-reference crystallographic data (CCDC entries) and biological assays (IC₅₀/MIC values) from peer-reviewed journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.